Inverted Anticonvulsant-to-Convulsant Phenotype Differentiates Aminomethyl Hydantoin from N-Benzyl Succinimide Analogs
In the Phase I anticonvulsant screening conducted by the NIH Antiepileptic Drug Development Program, the target compound (designated compound 20, 5-(aminomethyl)-5-methyl-2,4-imidazolidinedione) was compared to N-benzyl-substituted succinimide analogs (e.g., compounds 7a, 8a, 16a). The N-benzyl analogs exhibited anti-MES activity, with compound 8a showing an MES ED50 of 107.8 mg/kg (95% CI: 94.5–123.0) and a rotarod TD50 of 268.4 mg/kg (95% CI: 245.1–284.9) [1]. In contrast, the target compound showed no protection against PTZ-induced seizures and demonstrated a complete lack of anti-MES activity; instead, intracerebroventricular administration of compound 20 at doses of 1.0 µmol induced convulsions in mice, resulting in death from tonic-clonic seizures [1]. This represents a qualitative inversion of the desired therapeutic effect, highlighting the critical role of the N-benzyl imide substituent in directing CNS activity.
| Evidence Dimension | Anticonvulsant activity (MES ED50) and neurotoxicity (rotarod TD50) vs. convulsant liability |
|---|---|
| Target Compound Data | Compound 20 (target): No anti-MES activity; convulsant at 1.0 µmol i.c.v., causing death in 4/5 mice |
| Comparator Or Baseline | Compound 8a (N-benzyl aminomethyl succinimide): MES ED50 = 107.8 mg/kg (94.5–123.0); rotarod TD50 = 268.4 mg/kg (245.1–284.9) |
| Quantified Difference | Therapeutic index (TI = TD50/ED50) for compound 8a is approximately 2.5; the target compound is devoid of any therapeutic index due to a complete lack of anti-MES activity and the presence of convulsant toxicity. |
| Conditions | Phase I & II anticonvulsant testing in mice; MES and PTZ models; intraperitoneal and intracerebroventricular (i.c.v.) administration; rotarod neurotoxicity assessment at 0.5 h and 4 h post-dose |
Why This Matters
This is the sole compound in the series demonstrating a pure convulsant phenotype, making it essential for scientists investigating the structural boundaries between anticonvulsant and convulsant GABAergic ligands.
- [1] Stratford, E. S., & Curley, R. W. (1983). Synthesis of aminomethyl-substituted cyclic imide derivatives for evaluation as anticonvulsants. Journal of Medicinal Chemistry, 26(10), 1463–1469. View Source
